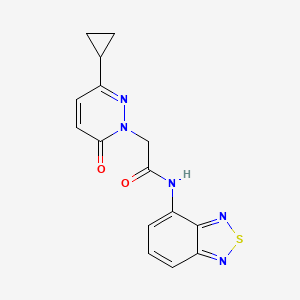

![molecular formula C21H23N3O2 B6427789 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide CAS No. 2034293-12-2](/img/structure/B6427789.png)

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups . This compound also contains an acetamide group attached to a phenoxy group .

Synthesis Analysis

The synthesis of N-substituted pyrazoles, like the one in this compound, can be achieved from primary aliphatic or aromatic amines . The protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents . Pyrazoles containing a wide variety of N-substituents can be obtained using this procedure .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with dimethyl and phenyl groups . This compound also contains an acetamide group attached to a phenoxy group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrazole ring and the substituent groups. The pyrazole ring can participate in various chemical transformations, increasing interest in pyrazole-functionalized molecules .Mechanism of Action

Target of Action

Similar compounds have been found to have high affinity for certain targets such as the αvβ6 integrin .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and more .

Pharmacokinetics

A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

For example, one compound showed potent in vitro antipromastigote activity .

Advantages and Limitations for Lab Experiments

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide has several advantages for laboratory experiments. It is a novel small molecule that can be synthesized in a two-step process, and it has been shown to possess anti-inflammatory, anti-cancer, and anti-metastatic properties. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. In addition, its effects on humans have not yet been studied extensively.

Future Directions

The potential applications of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide are still being explored. Future research may focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in humans. In addition, further studies could focus on the development of novel derivatives of this compound that may have improved pharmacological properties. Other future directions may include exploring its potential use in combination with other drugs or therapies, as well as further investigating its effects on inflammation and cancer.

Synthesis Methods

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide can be synthesized in several ways, including a two-step procedure involving the reaction of phenoxyacetamide with 3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl ethyl chloride in the presence of a base. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.

Scientific Research Applications

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-phenoxyacetamide has been studied extensively in laboratory and animal studies. In vitro studies have demonstrated its ability to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. In animal studies, this compound has been shown to reduce the growth of tumors and to reduce metastasis. In addition, this compound has been shown to reduce inflammation in a variety of animal models, including models of rheumatoid arthritis, asthma, and colitis.

properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-16-21(18-9-5-3-6-10-18)17(2)24(23-16)14-13-22-20(25)15-26-19-11-7-4-8-12-19/h3-12H,13-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNDSJIWLNGQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427709.png)

![2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427713.png)

![6-cyclopropyl-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6427725.png)

![methyl 3-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamido]benzoate](/img/structure/B6427728.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6427747.png)

![5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6427748.png)

![N-[3-(difluoromethoxy)phenyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6427759.png)

![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B6427761.png)

![N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B6427767.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B6427787.png)

![2-difluoromethanesulfonyl-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6427793.png)

![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427796.png)